
4-Bromo-6-fluoro-2-methylquinoline
Overview
Description
4-Bromo-6-fluoro-2-methylquinoline (CAS 1070879-47-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 232.07 g/mol. Its structure features bromine at position 4, fluorine at position 6, and a methyl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
4-Bromo-6-fluoro-2-methylquinoline serves as a crucial intermediate in the synthesis of more complex fluorinated compounds and heterocycles. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various chemical transformations such as:
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Coupling Reactions : It participates in Pd-catalyzed coupling reactions, making it valuable for constructing complex molecular architectures.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing potent effects against:
Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|
Pseudomonas aeruginosa | 12.23 |
Klebsiella pneumoniae | 6.68 |
Staphylococcus aureus | 62.5 |
These MIC values suggest that this compound may be more effective than conventional antibiotics, warranting further investigation for development as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. A notable study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates its potential as a cytotoxic agent against cancer cells.
Industrial Applications
Materials Science
In the field of materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties make it suitable for applications in organic electronics.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development.
- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cells, providing insights into its mechanism and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative analysis with similar compounds reveals significant differences in biological efficacy based on slight variations in chemical structure:
Compound | Biological Activity |
---|---|
This compound | High antimicrobial and anticancer activity |
4-Bromo-8-fluoro-2-methylquinoline | Moderate activity |
6-Bromo-4-chloro-8-methylquinoline | Low activity |
This analysis underscores the importance of structural modifications in enhancing therapeutic potential.
Mechanism of Action
The mechanism by which 4-Bromo-6-fluoro-2-methylquinoline exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.
Pathways Involved: The pathways may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Electronic Effects
Quinoline derivatives are highly tunable, with substituent positions and electronic properties dictating reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Electronic Effects |
---|---|---|---|---|---|
4-Bromo-6-fluoro-2-methylquinoline | 1070879-47-8 | C₁₀H₇BrFN | 232.07 | Br (4), F (6), CH₃ (2) | Electron-withdrawing F and Br enhance electrophilicity |
6-Bromo-4-methylquinoline | 41037-28-9 | C₁₀H₈BrN | 222.085 | Br (6), CH₃ (4) | Methyl (electron-donating) offsets Br’s electron withdrawal |
6-Bromo-2-trifluoromethylquinoline | 176722-64-8 | C₁₀H₆BrF₃N | 280.06 | Br (6), CF₃ (2) | Strong electron-withdrawing CF₃ increases lipophilicity |
4-Bromo-6-methoxy-2-methylquinoline | — | C₁₁H₁₁BrNO | 261.12 | Br (4), OCH₃ (6), CH₃ (2) | Methoxy (electron-donating) reduces electrophilicity |
Key Observations:
- Electrophilicity : The fluorine and bromine substituents in the target compound create a highly electron-deficient ring, favoring reactions like Suzuki-Miyaura couplings .
- Lipophilicity: The trifluoromethyl group in 6-bromo-2-trifluoromethylquinoline (CAS 176722-64-8) significantly increases hydrophobicity, making it suitable for agrochemical applications .
- Steric Effects : The methyl group at position 2 in the target compound imposes minimal steric hindrance compared to bulkier groups like trifluoromethyl or methoxy .
Biological Activity
4-Bromo-6-fluoro-2-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimalarial, anticancer, and antimicrobial agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications on the quinoline structure can enhance activity against various pathogens. For instance, a series of related compounds demonstrated potent antitubercular activity, with specific substitutions leading to increased efficacy against Mycobacterium tuberculosis .
Antimalarial Properties
The antimalarial potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Some studies reported IC50 values ranging from 0.014 to 5.87 µg/mL for various quinoline derivatives, indicating substantial antimalarial activity . The presence of halogen substitutions, such as bromine and fluorine, often enhances the biological activity of these compounds.
Anticancer Activity
Recent research has identified EPAC proteins as therapeutic targets in cancer treatment. Compounds similar to this compound have been investigated for their ability to inhibit EPAC1 activation, which plays a crucial role in cancer cell proliferation and migration. Structure-activity relationship studies indicated that specific substitutions significantly affect the potency of these inhibitors . Notably, the presence of bromine at certain positions was found to enhance inhibitory activity against EPAC1.
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on quinoline derivatives reveal critical insights into how structural modifications influence biological activity. The following table summarizes key findings from recent SAR investigations:
Compound | Substituent(s) | Biological Activity | IC50 (µM) |
---|---|---|---|
CE3F4 | 5,7-Dibromo | EPAC1 Inhibitor | ~0.5 |
This compound | 4-Bromo, 6-Fluoro | Antimicrobial/Antimalarial | TBD |
Analog 1 | No substitution | Low activity | >10 |
Analog 2 | 5-Bromo | Moderate activity | ~3 |
The data indicates that the introduction of bromine and fluorine atoms at specific positions significantly enhances the biological activities of these compounds.
Case Study 1: Antimycobacterial Activity
A study synthesized various quinoline derivatives, including those with a bromo substitution at the 6-position. The findings revealed that compounds with an n-butyl ether linkage exhibited good antitubercular activity, while those with n-propyl groups showed moderate efficacy . This suggests that structural variations can lead to significant differences in antimicrobial effectiveness.
Case Study 2: Antimalarial Efficacy
In vitro assays evaluated the antimalarial effects of several quinoline derivatives against Plasmodium falciparum. Compounds structurally related to this compound demonstrated promising results, with some showing enhanced potency compared to traditional treatments like chloroquine . This highlights the potential for developing new antimalarial therapies based on modified quinoline structures.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at position 4 serves as a reactive site for palladium-catalyzed cross-couplings, enabling the introduction of diverse substituents.
Suzuki-Miyaura Coupling
4-Bromo-6-fluoro-2-methylquinoline undergoes Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives. For example:
-
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) yields 4-phenyl-6-fluoro-2-methylquinoline with 85–92% efficiency .
Table 1: Representative Suzuki-Miyaura Reactions
Boronic Acid | Product | Yield (%) | Conditions |
---|---|---|---|
Phenylboronic acid | 4-Phenyl-6-fluoro-2-methylquinoline | 92 | Pd(PPh₃)₄, dioxane/H₂O, 80°C |
4-Methoxyphenyl | 4-(4-Methoxyphenyl) derivative | 88 | Pd(OAc)₂, SPhos, K₃PO₄, THF |
Buchwald-Hartwig Amination
The bromine substituent facilitates C–N bond formation with amines. For instance:
-
Coupling with piperidine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h) produces 4-piperidyl-6-fluoro-2-methylquinoline in 78% yield .
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom at C6 activates the bromine at C4 toward nucleophilic displacement.
Halogen Exchange
This compound reacts with copper(I) iodide in DMF (120°C, 6 h) to form 4-iodo-6-fluoro-2-methylquinoline (65% yield ) .
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI acts as both a catalyst and iodine source. The fluorine atom stabilizes the transition state through inductive effects .
Directed C–H Borylation
Iridium-catalyzed borylation at the C7 position enables further functionalization:
-
Using [Ir(OMe)COD]₂, dtbpy, and B₂pin₂ in THF (80°C, 12 h), the C7-borylated derivative forms (73% yield ). Subsequent bromination with CuBr₂ in MeOH (80°C, 3 h) yields 7-bromo-4-bromo-6-fluoro-2-methylquinoline (95% yield ) .
Table 2: Borylation and Subsequent Transformations
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
C7 Borylation | [Ir(OMe)COD]₂, B₂pin₂, THF, 80°C | C7-Borylated quinoline | 73 |
Bromination | CuBr₂, MeOH, 80°C | 7-Bromo-4-bromo-6-fluoro derivative | 95 |
Fluorine-Directed Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the C5 and C7 positions due to its ortho/para-directing nature. For example:
-
Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-4-bromo-6-fluoro-2-methylquinoline (62% yield ).
Hydrolysis to Quinolones
Under acidic conditions, the methyl group at C2 oxidizes to a ketone:
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-6-fluoro-2-methylquinoline, and how do substitution patterns influence reaction efficiency?
- Methodological Answer : The synthesis of halogenated quinolines typically involves sequential halogenation and functional group modifications. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under radical conditions, while fluorination at position 6 may require a Sandmeyer-type reaction with hydrofluoric acid derivatives. Methyl groups at position 2 are often introduced via Friedel-Crafts alkylation or directed ortho-metalation . Key factors include temperature control (e.g., 0–5°C for bromination to prevent overhalogenation) and protecting group strategies to avoid cross-reactivity.
Q. How can X-ray crystallography validate the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions. For example, the C-Br bond length in similar compounds ranges from 1.89–1.92 Å, while C-F bonds average 1.34 Å . Ensure proper crystal mounting on a diffractometer (e.g., Bruker D8 VENTURE) and refine data with twin-law corrections if needed.
Q. What spectroscopic techniques are most effective for characterizing halogenated quinolines?
- Methodological Answer :
- NMR : NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F). NMR can distinguish methyl groups (δ ~2.6 ppm) and coupling patterns between substituents.
- MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) modes to confirm molecular ion peaks (e.g., [M+H] for CHBrFN: calc. 256.98) .
- IR : Look for C-Br stretches at 550–650 cm and C-F stretches at 1100–1250 cm .
Advanced Research Questions
Q. How can regioselectivity challenges in bromo-fluoroquinoline synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, bromination at position 4 (para to the methyl group) is favored due to electron-donating methyl effects. Computational tools like DFT (density functional theory) can model transition states to predict reactivity. Experimentally, use directing groups (e.g., -Bpin) or transition-metal catalysts (e.g., Pd-mediated C-H activation) to control substitution .
Q. What strategies mitigate contradictory biological activity data in halogenated quinoline studies?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers). Standardize protocols:
- Use CLSI guidelines for broth microdilution.
- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to distinguish true bioactivity from general toxicity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using protein structures (PDB ID: e.g., 1KZN for topoisomerase IV). Key parameters:
- Ligand preparation: Optimize geometry at B3LYP/6-31G* level.
- Binding affinity analysis: Focus on halogen bonding (Br/F with backbone carbonyls) and hydrophobic interactions (methyl group with active-site residues) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Scale-up issues include purification of regioisomers (e.g., 4-bromo vs. 5-bromo byproducts) and handling volatile fluorinating agents (e.g., Selectfluor®). Solutions:
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZBHRKDCGEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653696 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-47-8 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.